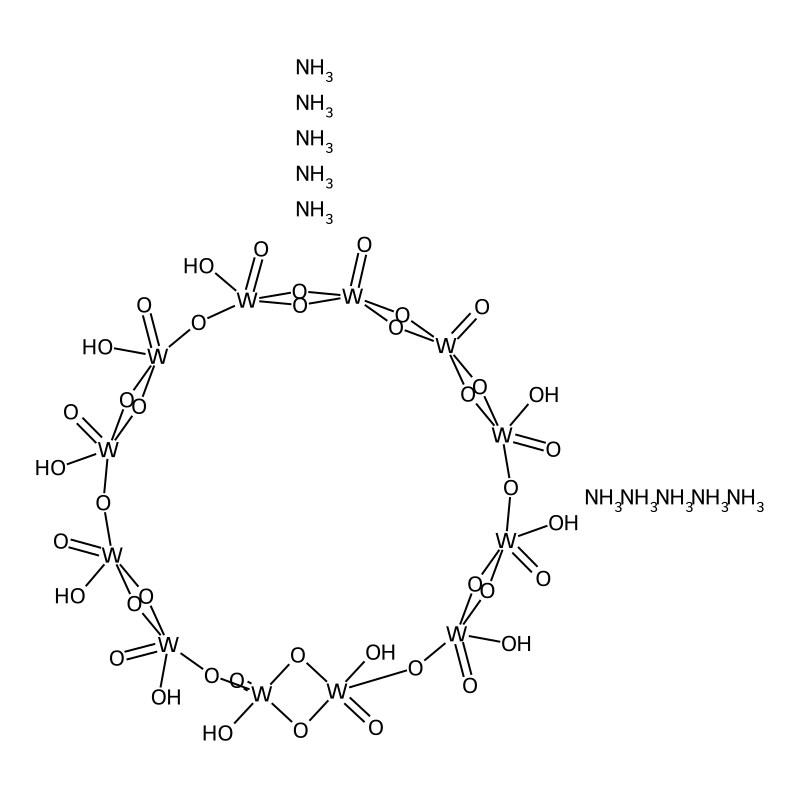

Azane;5,7,9,11,13,15,17,19,21,23-decahydroxy-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31-nonadecaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecatungstaoctacyclo[21.1.1.11,3.13,5.17,9.111,13.115,17.119,21]hentriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Azane, commonly known as ammonia, is an inorganic compound with the chemical formula . It is a colorless gas with a characteristic pungent odor and is highly soluble in water, forming a weak base when dissolved. The structure of azane consists of one nitrogen atom bonded to three hydrogen atoms in a trigonal pyramidal configuration. This compound plays a crucial role in various chemical processes and is a fundamental building block for many nitrogen-containing compounds.

- Dissociation in Water: When dissolved in water, azane ionizes to form ammonium ions and hydroxide ions:

- Formation of Ammonium Salts: Azane reacts with acids to form ammonium salts. For example:

- Synthesis of Nitric Acid: Azane is oxidized to produce nitric acid via the Ostwald process:Following this, nitric oxide can further react with oxygen to form nitrogen dioxide, which dissolves in water to yield nitric acid.

Azane is primarily synthesized through the Haber-Bosch process, which combines nitrogen from the air with hydrogen derived from natural gas:

This reaction occurs under high temperature (about 450°C) and pressure (around 200 atm) in the presence of a catalyst, typically iron.

Other methods include:

- Electrochemical Synthesis: Utilizing electrolysis to produce ammonia from water and nitrogen.

- Biological Fixation: Certain bacteria can convert atmospheric nitrogen into ammonia through biological processes.

Azane has numerous applications across various industries:

- Fertilizers: It serves as a key ingredient in the production of ammonium-based fertilizers.

- Industrial Chemicals: Ammonia is used as a precursor for synthesizing nitric acid, urea, and various amines.

- Refrigeration: Due to its thermodynamic properties, ammonia is employed as a refrigerant in industrial cooling systems.

- Household Products: It is found in cleaning agents due to its ability to dissolve grease and stains.

Studies on azane interactions focus on its role as a reactant in organic synthesis and its biological effects. For instance:

- Azane interacts with alkyl halides to form amines through nucleophilic substitution reactions.

- Its toxicity has been investigated in various biological models, revealing that elevated levels can disrupt cellular metabolism and lead to neurotoxicity.

Azane belongs to a broader class of compounds known as hydronitrogens. Here are some similar compounds for comparison:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Diazane | A colorless liquid; used as a reducing agent. | |

| Triazane | Contains three nitrogen atoms; less stable than azane. | |

| Tetraazacycloalkanes | Varies | Cyclic structures containing multiple nitrogen atoms; used in coordination chemistry. |

Uniqueness of Azane

Azane stands out due to its stability and widespread occurrence as both a gas and an aqueous solution. Its ability to serve as both a base and a precursor for numerous